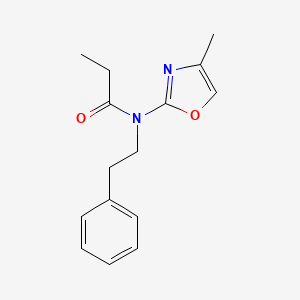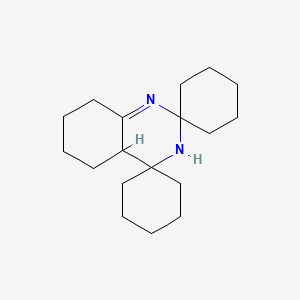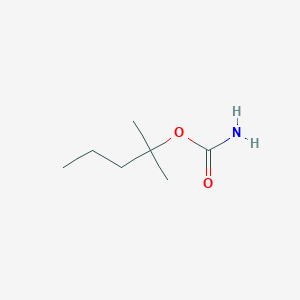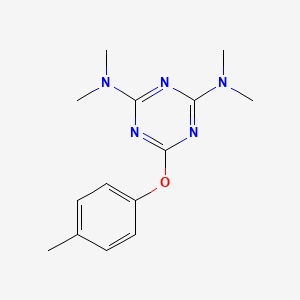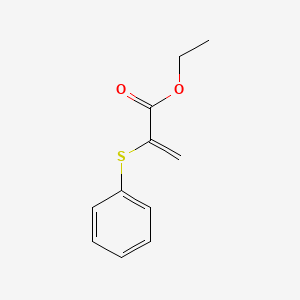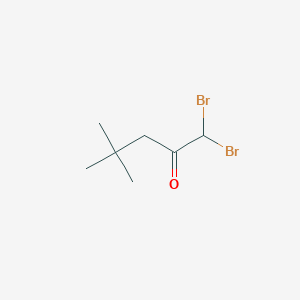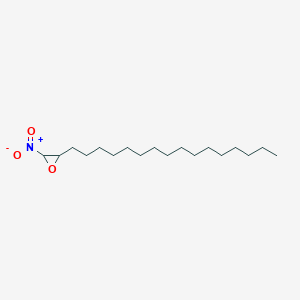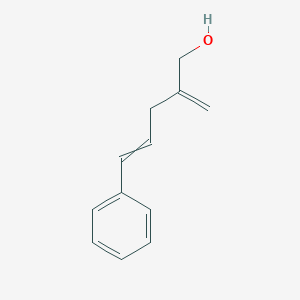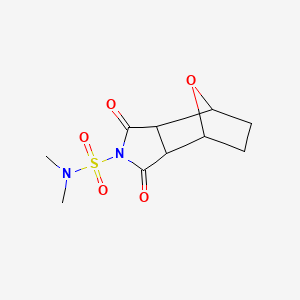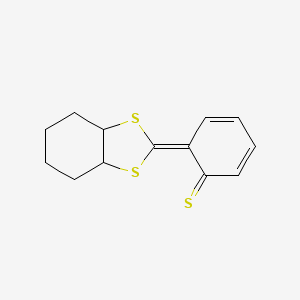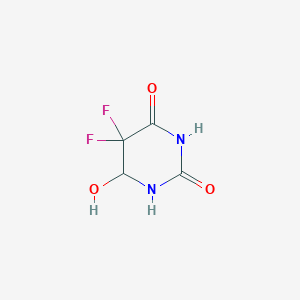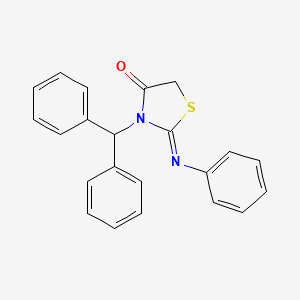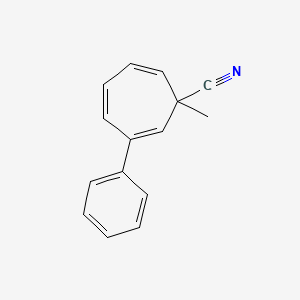
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile is an organic compound characterized by a seven-membered ring structure with alternating double bonds, a phenyl group, a methyl group, and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cycloheptatriene with phenylmagnesium bromide, followed by the introduction of a nitrile group through a substitution reaction. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens or nitro groups.
Addition: The double bonds in the cycloheptatriene ring can undergo addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The phenyl and cycloheptatriene rings provide a rigid framework that can interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile include:
Cycloheptatriene: A simpler structure without the phenyl, methyl, and nitrile groups.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Eigenschaften
CAS-Nummer |
52432-96-9 |
|---|---|
Molekularformel |
C15H13N |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-methyl-3-phenylcyclohepta-2,4,6-triene-1-carbonitrile |
InChI |
InChI=1S/C15H13N/c1-15(12-16)10-6-5-9-14(11-15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
BQGKCIBGFJHPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC=CC(=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


